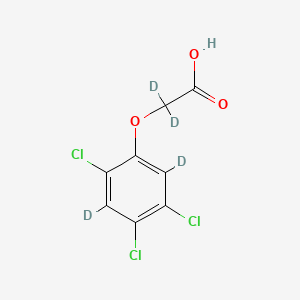
6-(R)-Clocortolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-®-Clocortolone is a synthetic corticosteroid with potent anti-inflammatory properties. It is used in the treatment of various dermatological conditions due to its ability to reduce inflammation and suppress immune responses. The compound is characterized by its unique chemical structure, which contributes to its high efficacy and specific pharmacological profile.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-®-Clocortolone involves multiple steps, starting from readily available steroid precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Chlorination: Selective chlorination to introduce chlorine atoms at desired positions.
Cyclization: Formation of the corticosteroid ring structure through cyclization reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods
In industrial settings, the production of 6-®-Clocortolone is optimized for large-scale synthesis. This involves:
Batch Processing: Large batches of the compound are synthesized in reactors under controlled conditions.
Continuous Flow Synthesis: Advanced techniques such as continuous flow synthesis are employed to enhance efficiency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
6-®-Clocortolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the steroid backbone.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine gas, bromine.
Major Products
The major products formed from these reactions include various hydroxylated, chlorinated, and reduced derivatives of 6-®-Clocortolone, each with distinct pharmacological properties.
科学的研究の応用
6-®-Clocortolone has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its effects on cellular processes and immune responses.
Medicine: Applied in the development of new anti-inflammatory drugs and treatments for skin disorders.
Industry: Utilized in the formulation of topical creams and ointments for dermatological use.
作用機序
6-®-Clocortolone exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of specific genes involved in inflammatory and immune responses. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune activity.
類似化合物との比較
Similar Compounds
Hydrocortisone: A naturally occurring corticosteroid with similar anti-inflammatory properties.
Prednisolone: A synthetic corticosteroid with a broader range of applications.
Betamethasone: Known for its high potency and long duration of action.
Uniqueness
6-®-Clocortolone is unique due to its specific chemical structure, which provides a balance between potency and safety. Unlike some other corticosteroids, it has a lower risk of systemic side effects when used topically, making it a preferred choice for treating localized skin conditions.
特性
CAS番号 |
1365530-49-9 |
|---|---|
分子式 |
C27H36ClFO5 |
分子量 |
495.028 |
IUPAC名 |
[2-[(6R,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C27H36ClFO5/c1-14-9-16-17-11-19(29)18-10-15(30)7-8-26(18,6)27(17,28)21(32)12-25(16,5)22(14)20(31)13-34-23(33)24(2,3)4/h7-8,10,14,16-17,19,21-22,32H,9,11-13H2,1-6H3/t14-,16+,17+,19-,21+,22-,25+,26+,27+/m1/s1 |
InChIキー |
SXYZQZLHAIHKKY-FIHDXIENSA-N |
SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)Cl)C)F |
同義語 |
(6β,11β,16α)-9-Chloro-21-(2,2-dimethyl-1-oxopropoxy)-6-fluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[3,3'-Bi-1,2-oxazole]-5-carbaldehyde](/img/structure/B570488.png)


![3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)-](/img/structure/B570503.png)
